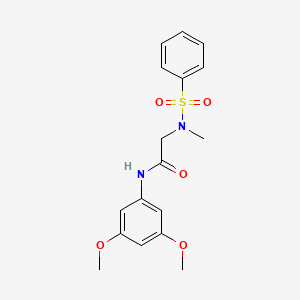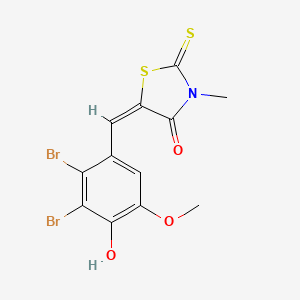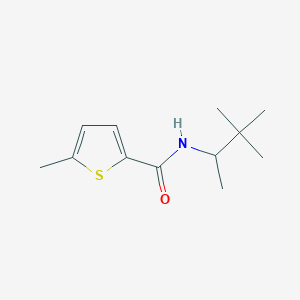![molecular formula C16H21Cl2NO2 B4685834 2-({[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}amino)butan-1-ol hydrochloride](/img/structure/B4685834.png)
2-({[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}amino)butan-1-ol hydrochloride
Descripción general
Descripción
2-({[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}amino)butan-1-ol hydrochloride is a chemical compound commonly known as CM156. It is a selective G protein-coupled receptor kinase 2 (GRK2) inhibitor that has been extensively studied for its potential therapeutic applications in cardiovascular diseases, such as heart failure and hypertension.
Mecanismo De Acción
CM156 selectively inhibits 2-({[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}amino)butan-1-ol hydrochloride, which is a key regulator of GPCR signaling. This compound phosphorylates and desensitizes GPCRs, leading to the downregulation of their signaling. Inhibition of this compound by CM156 leads to the sustained activation of GPCRs, resulting in improved cardiac function and reduced hypertrophy in animal models of heart failure. CM156 has also been shown to reduce blood pressure in hypertensive animal models by inhibiting this compound-mediated desensitization of the angiotensin II type 1 receptor.
Biochemical and Physiological Effects
CM156 has been shown to improve cardiac function and reduce hypertrophy in various animal models of heart failure. It also reduces blood pressure in hypertensive animal models. These effects are mediated by the selective inhibition of this compound, leading to the sustained activation of GPCRs and improved signaling. CM156 has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CM156 is a selective 2-({[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}amino)butan-1-ol hydrochloride inhibitor that has been extensively studied in animal models of cardiovascular diseases. Its selectivity and potency make it a valuable tool for studying the role of this compound in GPCR signaling and cardiovascular diseases. However, its hydrophilic nature and low oral bioavailability limit its use in clinical settings. In addition, further studies are needed to investigate its potential side effects and toxicity.
Direcciones Futuras
The potential therapeutic applications of CM156 in cardiovascular diseases have generated significant interest in the scientific community. Future studies should focus on investigating its safety and efficacy in human clinical trials. In addition, the development of more potent and selective 2-({[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}amino)butan-1-ol hydrochloride inhibitors may provide new opportunities for the treatment of cardiovascular diseases. Finally, the role of this compound in other diseases, such as diabetes and cancer, should be further investigated to explore the potential therapeutic applications of this compound inhibitors beyond cardiovascular diseases.
Aplicaciones Científicas De Investigación
CM156 has been extensively studied for its potential therapeutic applications in cardiovascular diseases. 2-({[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}amino)butan-1-ol hydrochloride is a key regulator of G protein-coupled receptor (GPCR) signaling, which plays a critical role in the pathophysiology of cardiovascular diseases. Inhibition of this compound has been shown to improve cardiac function and reduce hypertrophy in various animal models of heart failure. CM156 has also been shown to reduce blood pressure in hypertensive animal models. These findings suggest that CM156 may have potential therapeutic applications in the treatment of cardiovascular diseases.
Propiedades
IUPAC Name |
2-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methylamino]butan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO2.ClH/c1-3-12(10-19)18-9-13-7-8-16(20-13)14-5-4-6-15(17)11(14)2;/h4-8,12,18-19H,3,9-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLUPNWTLCDDET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC=C(O1)C2=C(C(=CC=C2)Cl)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-tert-butylbenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4685753.png)
![3-bromo-N-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4685759.png)

![3-methyl-N-[4-(4-morpholinylmethyl)phenyl]-4-nitrobenzamide](/img/structure/B4685780.png)


![N-ethyl-2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B4685802.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4685810.png)

![N-[4-(aminocarbonyl)phenyl]-2-[(2-nitrophenyl)sulfonyl]benzamide](/img/structure/B4685824.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4685826.png)


![2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)propanamide](/img/structure/B4685852.png)